molecular formula C33H40O18 B1675389 Ligustroflavone CAS No. 260413-62-5

Ligustroflavone

Cat. No.: B1675389
CAS No.: 260413-62-5
M. Wt: 724.7 g/mol
InChI Key: NULBHTHMVOCGOE-ZBCCAYPVSA-N
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Description

Ligustroflavone is a bioactive compound derived from the plant Ligustrum lucidum, commonly known as Chinese privet. This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

Mechanism of Action

Target of Action

Ligustroflavone, a major compound found in the fruit of Ligustrum lucidum, has been identified to interact with several primary targets . These include the Calcium-Sensing Receptors (CaSR) , Receptor-Interacting Protein Kinase 1/3 (RIPK1/3) , and Mixed Lineage Kinase Domain-Like (MLKL) . It also shows potential interaction with Tau protein . These targets play crucial roles in various biological processes such as calcium metabolism, necroptosis, and neurodegenerative diseases.

Mode of Action

This compound interacts with its targets to bring about significant changes. It acts as a CaSR antagonist , regulating parathyroid hormone (PTH) levels and improving calcium balance . It also interacts well with the allosteric site of CaSR, increasing PTH release and suppressing extracellular calcium influx . In the context of necroptosis, this compound targets the RIPK1/RIPK3/MLKL pathway, blocking the enhanced interaction between RIPK3 and RIPK1 or MLKL .

Biochemical Pathways

This compound affects several biochemical pathways. It down-regulates the TGF-β/Smad signaling pathway , which plays a crucial role in cellular functions such as cell growth, cell differentiation, apoptosis, and cellular homeostasis. It also impacts the RIPK1/RIPK3/MLKL-mediated necroptosis pathway , which contributes to brain injury after ischemic stroke.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It can transiently increase PTH level, regulate calcium metabolism, and prevent osteoporosis in diabetic mice . It also reduces necroptosis in rat brain after ischemic stroke, protecting the brain from injury . Furthermore, it has been found to have a favorable binding affinity with Tau protein, suggesting potential efficiency towards Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Ligustroflavone interacts with various biomolecules, including enzymes and proteins. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . In a study, this compound interacted well with the allosteric site of CaSR, increased PTH release of primary parathyroid gland cells, and suppressed extracellular calcium influx in HEK-293 cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to minimize the impairment of neurological function and block neuronal damage in mice models of ischemic stroke . It also attenuated the upregulation of expression levels of the NLRP1 inflammasome complexes and the inflammatory cytokines TNF-α, IL-18, IL-6, and IL-1β .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to target RIPK1, RIPK3, and MLKL, which are potential targets of this compound . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to diffuse rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung . The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study, administration of this compound (30 mg/kg) 15 min before ischemia evidently improved neurological function, reduced infarct volume, and decreased the levels of necroptosis-associated proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . This suggests that this compound might be involved in the metabolic pathways related to calcium homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It diffuses rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ligustroflavone can be synthesized through various chemical routes. One common method involves the extraction from the plant Ligustrum lucidum using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The plant material is harvested, dried, and ground into a fine powder. This powder is then extracted using solvents under controlled conditions to maximize yield. The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ligustroflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ligustroflavone is unique among flavonoids due to its specific molecular targets and pathways. Similar compounds include:

This compound stands out due to its specific action on calcium-sensing receptors and its neuroprotective effects in ischemic stroke models .

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULBHTHMVOCGOE-ZBCCAYPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260413-62-5
Record name Nuezhenoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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